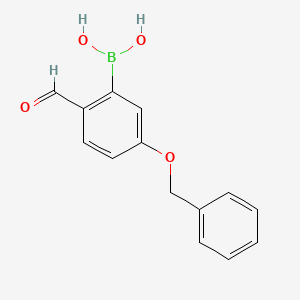

(5-(Benzyloxy)-2-formylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-formyl-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFDHTIODOFOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742680 | |

| Record name | [5-(Benzyloxy)-2-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226773-36-9 | |

| Record name | [5-(Benzyloxy)-2-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(Benzyloxy)-2-formylphenyl)boronic acid

CAS Number: 1226773-36-9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (5-(Benzyloxy)-2-formylphenyl)boronic acid, a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver scientifically sound and practical information, grounded in authoritative sources, to support your research and development endeavors.

Introduction and Strategic Importance

This compound is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure, featuring a boronic acid, a benzaldehyde, and a benzyloxy ether, offers a unique combination of reactive sites. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds. The formyl group provides a reactive handle for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The benzyloxy group, while offering stability, can also be a strategic point for deprotection to reveal a phenol, further expanding the synthetic possibilities. This trifecta of functionality makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and advanced materials.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1226773-36-9 | [1] |

| Molecular Formula | C₁₄H₁₃BO₄ | [2] |

| Molecular Weight | 256.06 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Characterization:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the benzyloxy group, the aldehyde proton, and the hydroxyl protons of the boronic acid. The aromatic region will display complex splitting patterns corresponding to the protons on both phenyl rings. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The benzylic protons will be a singlet around δ 5 ppm. The boronic acid protons will present as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the aldehyde (around δ 190 ppm), the aromatic carbons, the benzylic carbon, and the carbon attached to the boron atom.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present. Expected vibrational frequencies include a strong C=O stretching band for the aldehyde (around 1680-1700 cm⁻¹), O-H stretching for the boronic acid (a broad band around 3200-3500 cm⁻¹), C-O stretching for the ether linkage, and C-H stretching for the aromatic and benzylic groups. The B-O stretching vibration is also expected in the region of 1300-1400 cm⁻¹.[4]

Synthesis and Purification

A detailed, peer-reviewed synthesis protocol specifically for this compound was not found in the provided search results. However, a general and robust synthetic strategy can be devised based on well-established methodologies for the preparation of substituted formylphenylboronic acids.[5][6] The most common approach involves a halogen-metal exchange on a protected benzaldehyde derivative, followed by reaction with a borate ester and subsequent deprotection/hydrolysis.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Generalized):

-

Protection of the Phenolic Hydroxyl Group: The starting material, 4-bromo-3-hydroxybenzaldehyde, is reacted with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to yield 4-bromo-3-(benzyloxy)benzaldehyde.

-

Protection of the Aldehyde: The formyl group of 4-bromo-3-(benzyloxy)benzaldehyde is then protected as an acetal, for example, by reacting with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water. This prevents interference from the aldehyde during the subsequent organometallic reactions.

-

Halogen-Metal Exchange and Boronation: The resulting protected bromo-intermediate is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent (e.g., n-butyllithium) is added dropwise to perform the halogen-lithium exchange. Alternatively, a Grignard reagent can be formed using magnesium turnings. A trialkyl borate, such as triisopropyl borate, is then added to the organometallic intermediate.[6]

-

Hydrolysis and Deprotection: The reaction is quenched by the addition of an aqueous acid (e.g., HCl). This step hydrolyzes the borate ester to the boronic acid and simultaneously removes the acetal protecting group to regenerate the aldehyde.

-

Purification: The crude product can be purified by recrystallization. A common method for purifying formylphenylboronic acids involves dissolving the crude material in a mildly alkaline solution (pH 8-11) to form the soluble boronate salt, filtering off any insoluble organic impurities, and then re-precipitating the pure boronic acid by careful acidification with cooling.[7][8] This procedure helps to minimize side reactions like the Cannizzaro reaction that can occur at higher pH.[7]

Key Applications in Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[9] This reaction is a powerful tool for constructing carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and complex organic molecules.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

This protocol provides a general procedure for the coupling of this compound with an aryl halide. The specific conditions may require optimization based on the nature of the coupling partners.

Materials and Reagents:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (typically 2-3 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon) to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent(s) via syringe.

-

Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Table 2: Typical Suzuki-Miyaura Reaction Parameters

| Parameter | Typical Conditions | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf) | The choice of catalyst and ligand can significantly impact reaction efficiency and substrate scope.[11] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base is crucial for the activation of the boronic acid for transmetalation.[11] |

| Solvent | Toluene, Dioxane, DMF, THF/Water | The solvent system influences the solubility of reagents and the reaction rate.[10] |

| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion. |

| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. |

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Safety and Handling:

-

Hazard Identification: Based on safety data for analogous formylphenylboronic acids, this compound should be considered as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[12]

-

Storage and Stability:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to store under an inert atmosphere at 2-8 °C.[2]

-

Stability: Phenylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group), especially under harsh acidic or basic conditions. They can also form cyclic anhydrides (boroxines) upon dehydration, which can complicate purification and reactivity.[5]

Conclusion

This compound (CAS No. 1226773-36-9) is a highly valuable and versatile synthetic intermediate. Its unique combination of a reactive boronic acid for cross-coupling, a modifiable formyl group, and a stable benzyloxy protecting group makes it an enabling tool for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for its effective application in drug discovery and materials science. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this important building block.

References

- Benchchem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.

- Scherer, M., Vollmüller, F., & Erbes, M. (2002). Process for preparing highly pure formylphenylboronic acids. U.S.

- Fisher Scientific. (2010).

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. (n.d.).

- Thermo Fisher Scientific. (2025).

- Wikipedia. (n.d.). 4-Formylphenylboronic acid.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

- BLDpharm. (n.d.). 1226773-36-9|this compound.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Benchchem. (n.d.). A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers.

- PubChem. (n.d.). 2-Formylphenylboronic acid.

- National Institutes of Health. (n.d.).

- Chemsigma. (n.d.). 5-(Benzyloxy)-2-formylphenylboronic acid [1226773-36-9].

- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.

- Google Patents. (n.d.). CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.

- Chem-Impex. (n.d.). 4-Benzyloxy-2-formylphenylboronic acid.

Sources

- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 2. 1226773-36-9|this compound|BLD Pharm [bldpharm.com]

- 3. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cris.unibo.it [cris.unibo.it]

- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digibuo.uniovi.es [digibuo.uniovi.es]

(5-(Benzyloxy)-2-formylphenyl)boronic acid molecular weight

An In-depth Technical Guide to (5-(Benzyloxy)-2-formylphenyl)boronic acid: Synthesis, Application, and Significance in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This compound has emerged as a pivotal bifunctional building block in synthetic organic chemistry, particularly at the interface of medicinal chemistry and materials science. Its unique architecture, featuring a reactive boronic acid, a versatile formyl group, and a stable benzyloxy protecting group, offers a strategic platform for the construction of complex molecular frameworks. This guide provides an in-depth exploration of this reagent, moving beyond simple data recitation to explain the causal relationships behind its synthesis, reactivity, and application. We will delve into its physicochemical properties, robust synthetic strategies, and its critical role in palladium-catalyzed cross-coupling reactions. Furthermore, we will contextualize its importance within the landscape of modern drug development, where the boronic acid moiety is a validated pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.

Core Physicochemical & Structural Characteristics

At its core, the utility of this compound stems from the orthogonal reactivity of its functional groups. Understanding its fundamental properties is crucial for its effective application.

| Property | Value | Source(s) |

| Molecular Weight | 256.06 g/mol | [1][2][3] |

| Molecular Formula | C₁₄H₁₃BO₄ | [1][3][4] |

| CAS Number | 1226773-36-9 | [1][2][4] |

| Appearance | Solid | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

The molecule's power lies in its trifecta of functionalities:

-

The Boronic Acid (-B(OH)₂): This group is the linchpin for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[5]

-

The Formyl Group (-CHO): Positioned ortho to the boronic acid, this aldehyde is a versatile handle for a vast array of subsequent transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for molecular elaboration post-coupling.

-

The Benzyloxy Group (-OCH₂Ph): This serves as a robust protecting group for the phenol. Its stability under the basic conditions of Suzuki coupling is a key experimental advantage, preventing unwanted side reactions. It can be readily removed later in a synthetic sequence if a free phenol is desired.

An intriguing and biologically relevant feature of 2-formylphenylboronic acids is their inherent equilibrium with their cyclic form, a 3-hydroxybenzoxaborole.[6] This cyclization can be a critical factor in biological systems, as benzoxaboroles are a known class of bioactive compounds.[7][8]

Caption: Reversible cyclization of 2-formylphenylboronic acid.

Strategic Synthesis of the Building Block

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high purity and yield. Modern synthetic approaches often prioritize efficiency and functional group tolerance.[9] A common and logical pathway involves the protection of a starting phenol, followed by ortho-directed lithiation, borylation, and subsequent formylation.

Representative Synthetic Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Step 1: Benzyl Protection of 4-Bromophenol

-

Rationale: Protection of the hydroxyl group is essential to prevent it from interfering with the subsequent organometallic reactions. The benzyl ether is chosen for its stability.

-

Procedure:

-

Dissolve 4-bromophenol (1.0 eq) in acetone or DMF.

-

Add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed.

-

Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the resulting 1-benzyloxy-4-bromobenzene by column chromatography or recrystallization.

-

Step 2: Ortho-Lithiation and Borylation

-

Rationale: The benzyloxy group directs metalation to the ortho position. The resulting aryllithium species is then quenched with a trialkyl borate to install the boronic ester.

-

Procedure:

-

Dissolve 1-benzyloxy-4-bromobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78°C.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) and stir for 1-2 hours at -78°C.

-

In a separate flask, cool a solution of triisopropyl borate (B(O-iPr)₃, 1.5 eq) in anhydrous THF to -78°C.

-

Transfer the aryllithium solution to the borate solution via cannula.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Perform an acidic workup (e.g., with 1M HCl) to hydrolyze the boronic ester to the desired boronic acid.

-

Extract with an organic solvent (e.g., ethyl acetate), dry over MgSO₄, and concentrate. The crude product is often carried forward.

-

Step 3: Formylation

-

Rationale: The final step introduces the aldehyde functionality. This is often achieved through a second ortho-lithiation followed by quenching with a formylating agent.

-

Procedure:

-

Dissolve the crude boronic acid from the previous step in anhydrous THF under an inert atmosphere.

-

Cool to -78°C and add a strong base like LDA or sec-BuLi (2.2 eq) to effect lithiation.

-

After stirring for 1-2 hours, add anhydrous DMF (N,N-dimethylformamide, 3.0 eq) as the formylating agent.

-

Allow the reaction to warm to room temperature.

-

Quench with saturated aqueous NH₄Cl and perform an acidic workup.

-

Extract the product with ethyl acetate.

-

Purify the final compound, this compound, by column chromatography or recrystallization.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges C(sp²)-C(sp²) bonds.[5] Its reliability, mild conditions, and commercial availability of boronic acids have made it a cornerstone of modern synthesis.

Mechanism of Action

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Self-Validating Experimental Protocol

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

1. Reagent Preparation & Inerting:

-

Rationale: Palladium catalysts are sensitive to oxygen, especially in their Pd(0) state. A self-validating system requires rigorous exclusion of air.

-

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.

-

Seal the flask with a septum, and cycle between vacuum and an inert gas (N₂ or Ar) at least three times.

-

2. Solvent Degassing & Reaction Execution:

-

Rationale: Dissolved oxygen in the solvent can deactivate the catalyst. Degassing is a critical, non-negotiable step.

-

Procedure:

-

Add a degassed solvent mixture (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) via syringe. The solvent choice depends on substrate solubility and is often empirically optimized.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting reagent (typically the aryl halide) indicates completion.

-

3. Work-up and Purification:

-

Rationale: The work-up is designed to remove inorganic salts and the spent catalyst, isolating the crude product for purification.

-

Procedure:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

-

Role in Drug Discovery and Development

The boronic acid functional group is not merely a synthetic tool; it is a validated pharmacophore with unique biochemical properties.[10] Its importance in medicinal chemistry has been cemented by several FDA-approved drugs.[7][8]

-

Enzyme Inhibition: The boron atom in a boronic acid is Lewis acidic and can form a reversible covalent bond with a nucleophilic serine or threonine residue in an enzyme's active site. This mechanism is famously exploited by Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma.[8]

-

Bioisostere of Carboxylic Acids: Boronic acids are considered bioisosteres of carboxylic acids, capable of engaging in similar hydrogen bonding interactions with biological targets.[10]

-

Precursor to Benzoxaboroles: As previously mentioned, 2-formylphenylboronic acids are direct precursors to benzoxaboroles.[6] This class includes the FDA-approved drugs Tavaborole (Kerydin®) for onychomycosis and Crisaborole (Eucrisa®) for eczema.[7] These drugs function by inhibiting essential enzymes in pathogens or inflammatory pathways.

The use of this compound allows drug development professionals to construct novel biaryl scaffolds and then use the aldehyde as a point of diversification to build structure-activity relationships (SAR) for a given biological target.

Handling, Storage, and Safety

-

Storage: This compound is best stored under an inert atmosphere in a refrigerator (2-8°C) to minimize degradation.[2] Boronic acids can undergo slow protodeboronation or oxidative degradation upon prolonged exposure to air and moisture.

-

Safety: While specific toxicology data is limited, compounds of this class should be handled with care. 2-Formylphenylboronic acid is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a sophisticated and highly valuable reagent. Its true power is realized when viewed not just as a collection of atoms with a specific molecular weight, but as a strategically designed tool for molecular construction. The interplay between its stable protecting group, its reactive coupling center, and its versatile synthetic handle provides an elegant solution for accessing complex biaryl structures. For researchers in drug discovery, it offers a direct route to privileged scaffolds and diverse chemical libraries. A thorough understanding of its properties, synthesis, and reactivity—as outlined in this guide—is the first step toward unlocking its full potential in the laboratory.

References

- 5-(Benzyloxy)-2-formylphenylboronic acid [1226773-36-9]. Chemsigma. [Link]

- 2-Formylphenylboronic acid | C7H7BO3.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science. [Link]

- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.

- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

- Method of producing 5-formyl-2-furylboronic acid.

Sources

- 1. 5-(Benzyloxy)-2-forMylphenylboronic acid | 1226773-36-9 [chemicalbook.com]

- 2. 1226773-36-9|this compound|BLD Pharm [bldpharm.com]

- 3. Boronic acid, B-[2-formyl-5-(phenylmethoxy)phenyl]- [cymitquimica.com]

- 4. chemsigma.com [chemsigma.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 9. Buy 4-Benzyloxy-2-formylphenylboronic acid | 139962-97-3 [smolecule.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (5-(Benzyloxy)-2-formylphenyl)boronic acid: Properties, Reactivity, and Applications

Introduction

(5-(Benzyloxy)-2-formylphenyl)boronic acid is a versatile bifunctional organic compound that has emerged as a pivotal building block in modern synthetic chemistry. Its unique molecular architecture, featuring a reactive boronic acid moiety, a strategically positioned formyl (aldehyde) group, and a stable benzyloxy protecting group, offers a powerful toolkit for the construction of complex molecular frameworks. This guide provides an in-depth exploration of its chemical properties, reactivity, and applications, with a focus on providing actionable insights for researchers, chemists, and professionals in drug discovery and materials science. This molecule's utility lies in its capacity for sequential and orthogonal chemical transformations, making it an invaluable reagent for synthesizing novel pharmaceuticals, advanced materials, and sophisticated chemical probes.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective handling, storage, and application in synthesis.

Core Compound Data

| Property | Value | Source |

| CAS Number | 1226773-36-9 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃BO₄ | [1][3][4] |

| Molecular Weight | 256.06 g/mol | [3][4] |

| Appearance | White to off-white solid/crystalline powder | [4][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Stability and Handling Considerations

Boronic acids as a class of compounds can exhibit inherent instability, being susceptible to degradation pathways such as protodeboronation (loss of the boronic acid group) and oxidation.[6][7][8] The stability of arylboronic acids is influenced by factors like pH, temperature, and the electronic nature of substituents on the aromatic ring.[7][8][9][10]

-

Protodeboronation: This process, the cleavage of the C-B bond by a proton source, can be accelerated by heat and basic conditions.[6] For this compound, careful control of pH during reactions and workups is essential to minimize this side reaction.

-

Storage: To ensure long-term viability and reactivity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[3] This minimizes exposure to atmospheric moisture and oxygen, which can promote degradation.

Structural Tautomerism: The Benzoxaborole Equilibrium

A key structural feature of 2-formylphenylboronic acids is their tendency to exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole.[11] This intramolecular condensation between the boronic acid and the ortho-formyl group is a reversible process, and the position of the equilibrium is highly dependent on the solvent, concentration, and temperature. This behavior is crucial as it can influence the compound's reactivity and must be considered when planning synthetic transformations.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Purification

The synthesis of substituted formylphenylboronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. Common strategies rely on organometallic intermediates.

Synthetic Pathway Overview

A prevalent method for synthesizing arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[12]

Caption: Generalized synthetic workflow for arylboronic acids.

General Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and substrate reactivity.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with the corresponding protected bromo- or iodo-benzyloxybenzaldehyde derivative dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. An organolithium reagent (e.g., n-butyllithium) is added dropwise, ensuring the internal temperature remains below -70°C. The reaction is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Borylation: A trialkyl borate (e.g., triisopropyl borate) is added dropwise to the cooled solution. The choice of borate ester can influence reaction efficiency; bulkier esters can sometimes lead to cleaner reactions.

-

Quenching and Hydrolysis: After stirring for several hours, the reaction is slowly warmed to room temperature. It is then quenched by careful addition to an aqueous acid solution (e.g., 1M HCl) and stirred vigorously to hydrolyze the boronate ester to the desired boronic acid.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound stems from the distinct and complementary reactivity of its two primary functional groups.

The Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[13][14] This palladium-catalyzed reaction is highly valued for its mild conditions and broad functional group tolerance, making it a go-to method in pharmaceutical development.[15][16][17]

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq.), the aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The use of water is often crucial for the transmetalation step.

-

Reaction Execution: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The resulting biaryl product is purified by column chromatography or recrystallization.

This reaction allows for the synthesis of a vast array of biaryl structures, which are prevalent motifs in many approved drugs.[18][19]

The Formyl Group: A Gateway to Further Functionalization

The aldehyde functionality provides a second reactive handle for a wide range of classical organic transformations, which can be performed before or after reactions involving the boronic acid.

-

Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH(OAc)₃ or NaBH₄) yields the corresponding secondary or tertiary amine. This is a highly robust and reliable method for introducing nitrogen-containing substituents.

-

Wittig Reaction: Reaction with a phosphonium ylide provides access to stilbene and other vinyl derivatives, allowing for the extension of conjugated systems.

-

Condensation Reactions: The aldehyde readily condenses with amines to form imines (Schiff bases) or with hydrazines to form hydrazones. These reactions are often reversible and are central to the field of dynamic covalent chemistry.

The presence of both the boronic acid and formyl group makes this reagent particularly useful for the synthesis of complex heterocyclic systems and macrocycles through sequential coupling and cyclization strategies.

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of this compound. Below are the expected spectroscopic signatures.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~10.0 (s, 1H, -CHO), ~7.9-7.2 (m, Ar-H), ~5.1 (s, 2H, -OCH₂Ph), ~8.2 (br s, 2H, -B(OH)₂) |

| ¹³C NMR | δ (ppm): ~192 (C=O), ~160-125 (Ar-C), ~70 (-OCH₂Ph) |

| IR (cm⁻¹) | ~3400-3200 (br, O-H), ~1680 (s, C=O), ~1350 (s, B-O) |

Note: Specific chemical shifts can vary depending on the solvent and concentration. The broad signal for the B(OH)₂ protons is often exchangeable with D₂O.

Conclusion and Outlook

This compound is a testament to the power of multifunctional reagents in chemical synthesis. Its ability to participate in robust C-C bond-forming reactions via the boronic acid moiety, coupled with the versatile reactivity of the formyl group, provides an efficient and modular approach to complex molecule construction. For professionals in drug discovery, this compound serves as a valuable scaffold for generating libraries of novel biaryl compounds and other complex structures.[5][20] In materials science, it is a key component for building conjugated polymers and functional organic materials. The continued exploration of its reactivity will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel molecules with significant biological and material properties.

References

- Burke, M. D., & Lloyd-Jones, G. C. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- Yatsimirsky, A. K., & Martínez-Aguirre, M. A. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

- Arctom Scientific. (n.d.). This compound.

- Kliegel, W., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.

- National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

- ChemicalBook. (2022). 5-(Benzyloxy)-2-forMylphenylboronic acid.

- BLDpharm. (n.d.). This compound.

- CORE. (n.d.). Synthesis of Novel Boroxine and Iminoboroxines.

- CymitQuimica. (n.d.). Boronic acid, B-[2-formyl-5-(phenylmethoxy)phenyl]-.

- Qianyan. (n.d.). 5-(Benzyloxy)-2-forMylphenylboronic acid.

- Smolecule. (2021). Buy 4-Benzyloxy-2-formylphenylboronic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery. ningboinno.com.

- National Institutes of Health. (n.d.). 2-Formylphenylboronic acid. PubChem.

- Bentham Science Publishers. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science.

- Chem-Impex. (n.d.). 4-Benzyloxy-2-formylphenylboronic acid.

- National Institutes of Health. (2020). Design and discovery of boronic acid drugs. PubMed.

- Ningbo Innopharmchem. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. ningboinno.com.

- Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.

- ChemicalBook. (n.d.). 5-Methoxy-2-formylphenylboronic acid(40138-18-9) 1H NMR spectrum.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.

- ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.

- ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules.

- Thermo Fisher Scientific. (n.d.). 2-Formylphenylboronic acid, 98%.

- Google Patents. (n.d.). Method of producing 5-formyl-2-furylboronic acid.

- National Institutes of Health. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC.

- ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 5-(Benzyloxy)-2-forMylphenylboronic acid | 1226773-36-9 [chemicalbook.com]

- 3. 1226773-36-9|this compound|BLD Pharm [bldpharm.com]

- 4. Boronic acid, B-[2-formyl-5-(phenylmethoxy)phenyl]- [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]

- 19. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Buy 4-Benzyloxy-2-formylphenylboronic acid | 139962-97-3 [smolecule.com]

Spectroscopic Profile of (5-(Benzyloxy)-2-formylphenyl)boronic acid: A Technical Guide

Introduction

(5-(Benzyloxy)-2-formylphenyl)boronic acid, with the chemical formula C₁₄H₁₃BO₄ and a molecular weight of 256.06 g/mol , is a trifunctional aromatic compound.[1][2][3] Its structure incorporates a phenylboronic acid, a benzaldehyde, and a benzyl ether. This unique combination of functional groups makes it a valuable building block, but also presents interesting challenges and features in its spectroscopic characterization. The boronic acid moiety is crucial for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), the aldehyde group allows for the formation of imines and other derivatives, and the benzyloxy group acts as a protecting group for the phenol. Understanding the distinct spectroscopic signature of each part of the molecule is paramount for reaction monitoring, quality control, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the substitution pattern of the aromatic rings and the nature of the functional groups. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the dissolution of the polar boronic acid and to observe the exchangeable protons of the B(OH)₂ group.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on both aromatic rings, the benzylic methylene protons, the aldehyde proton, and the hydroxyl protons of the boronic acid.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~10.2 | s | 1H | -CHO | Aldehyde protons are highly deshielded and typically appear as a singlet between 9.5 and 10.5 ppm. For 2-formylphenylboronic acid, this signal is observed around 9.64 ppm.[4] |

| ~8.2 | s (br) | 2H | -B(OH)₂ | The acidic protons of the boronic acid are exchangeable and often appear as a broad singlet. Their chemical shift can vary with concentration and water content. |

| ~7.8 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| ~7.5-7.3 | m | 5H | Phenyl H of Bn | The five protons of the unsubstituted benzyl ring will appear as a complex multiplet in their characteristic aromatic region. |

| ~7.3 | d | 1H | H-3 | This proton is ortho to the boronic acid group. |

| ~7.1 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6. |

| ~5.2 | s | 2H | -OCH₂Ph | The benzylic methylene protons are adjacent to an oxygen atom and appear as a sharp singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~192 | C=O | The aldehyde carbonyl carbon is highly deshielded and typically appears in this region. |

| ~160 | C-5 | This carbon is attached to the oxygen of the benzyloxy group, resulting in a significant downfield shift. |

| ~137 | Quaternary C of Bn | The carbon of the benzyl group attached to the phenyl ring. |

| ~135 | C-6 | This carbon is deshielded by the adjacent aldehyde group. |

| ~130 | C-1 (ipso to B) | The carbon attached to the boron atom is often broad and its chemical shift can be variable. |

| ~129-128 | Phenyl C of Bn | The carbons of the benzyl group's phenyl ring. |

| ~120 | C-3 | Aromatic CH carbon. |

| ~118 | C-4 | Aromatic CH carbon. |

| ~70 | -OCH₂Ph | The benzylic carbon atom. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample, typically 20-30 mg, in 0.6-0.7 mL of DMSO-d₆.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary to obtain a good signal-to-noise ratio for all carbon signals, especially the quaternary carbons.

Molecular Structure and NMR Assignments:

Caption: Molecular structure with proton numbering for NMR assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, B-O, and C-O bonds.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) | The hydroxyl groups of the boronic acid are involved in hydrogen bonding, leading to a broad and strong absorption band. For 2-formylphenylboronic acid, this is a prominent feature.[5] |

| ~3060 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on the aromatic rings. |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) | The C-H stretch of an aldehyde often appears as two weak bands, one of which is at an unusually low frequency (Fermi resonance). |

| ~1685 | Strong | C=O stretch (aldehyde) | The carbonyl group of the aromatic aldehyde will give a strong absorption in this region. For 2-formylphenylboronic acid, this is around 1680 cm⁻¹.[6] |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) | These bands are characteristic of the aromatic ring skeletal vibrations. |

| ~1360 | Strong | B-O stretch | The asymmetric B-O stretching vibration is a key indicator of the boronic acid functionality.[6] |

| ~1250 | Strong | C-O stretch (aryl ether) | The C-O stretching of the benzyloxy group is expected to be a strong band. |

Experimental Protocol for FT-IR Spectroscopy (ATR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. Collect the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

IR Spectroscopy Workflow:

Caption: A typical workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable technique for a polar molecule like this compound.

Predicted Mass Spectrometry Data (ESI):

| m/z | Ion | Rationale and Key Fragmentation Pathways |

| 257.09 | [M+H]⁺ | Protonated molecular ion. |

| 279.07 | [M+Na]⁺ | Sodiated molecular ion, commonly observed with ESI. |

| 239.08 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety is a very common fragmentation pathway for phenylboronic acids.[6] |

| 165.06 | [M+H - PhCH₂]⁺ | Cleavage of the benzyl group. |

| 91.05 | [PhCH₂]⁺ | The benzyl cation is a very stable fragment and is expected to be a prominent peak. |

Experimental Protocol for LC-MS (ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 10-100 µg/mL.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes to get a complete picture of the molecule's ionization behavior.

Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in positive ion ESI-MS.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the interpretation of its spectral data based on established principles and data from analogous compounds. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns offer a robust template for researchers to confirm the identity and purity of this important synthetic intermediate. As with any predictive analysis, experimental verification is the ultimate standard. However, the insights provided herein should significantly aid in that process, ensuring the integrity of subsequent research and development efforts.

References

- A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorb

- This compound | 1226773-36-9 - BLDpharm

- Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant - The Royal Society of Chemistry

- Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche - CORE

- 5-(Benzyloxy)-2-formylphenylboronic acid | 1226773-36-9 - Chemsigma

- 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem

- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870)

- 5-(Benzyloxy)-2-forMylphenylboronic acid | 1226773-36-9 - ChemicalBook

- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).

- 5-(BENZYLOXY)-2-FORMYLPHENYLBORONIC ACID DIETHYL ACETAL - ChemicalBook

- 5-(Benzyloxy)-2-forMylphenylboronic acid | 1226773-36-9 - ChemicalBook

- (5-formyl-2-methoxy-phenyl)

- 5-(BENZYLOXY)-2-FORMYLPHENYLBORONIC ACID DIETHYL ACETAL - ChemicalBook

- Method of producing 5-formyl-2-furylboronic acid - Google P

- 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed

- 2-(Benzyloxy)phenylboronic acid 190661-29-1 - Sigma-Aldrich

- (5-Fluoro-2-formylphenyl)boronic acid | 1256355-30-2 - Sigma-Aldrich

- 2-Formylphenylboronic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com

- 2-Formylphenylboronic acid >= 95.0 40138-16-7 - Sigma-Aldrich

- 5-Methoxy-2-formylphenylboronic acid(40138-18-9) 1H NMR spectrum - ChemicalBook

Sources

- 1. chemsigma.com [chemsigma.com]

- 2. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]

- 3. 5-(Benzyloxy)-2-forMylphenylboronic acid | 1226773-36-9 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of (5-(Benzyloxy)-2-formylphenyl)boronic acid

An In-depth Technical Guide to the Solubility of (5-(Benzyloxy)-2-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] However, its utility in synthesis, purification, and formulation is fundamentally governed by its solubility, a parameter that is surprisingly complex for arylboronic acids. This guide provides a deep dive into the theoretical and practical aspects of the . We will explore the unique chemical behaviors that dictate its solubility, provide a qualitative framework for solvent selection, and present a robust, validated experimental protocol for quantitative solubility determination. This document is designed to equip researchers with the foundational knowledge and practical tools necessary to effectively work with this and similar boronic acid derivatives.

Introduction to this compound

This compound, with CAS Number 1226773-36-9, is a bifunctional organic compound featuring a boronic acid group, an aldehyde (formyl) group, and a benzyloxy substituent on a phenyl ring.[3][4] This specific arrangement of functional groups makes it a versatile reagent in organic synthesis. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds, while the aldehyde group offers a reactive handle for a host of other transformations, such as reductive amination and olefination.[2] Its derivatives are of significant interest in the development of novel therapeutics, including enzyme inhibitors.[5][6]

Understanding the solubility of this compound is not a trivial pursuit; it is critical for optimizing reaction conditions, developing effective purification strategies (crystallization), and, in later stages, creating viable drug formulations.

Core Physicochemical Properties and Safety

Before delving into solubility, it is essential to understand the basic properties and handling requirements of the target compound. This information is primarily sourced from safety data sheets (SDS) and supplier technical data.

| Property | Value | Source |

| CAS Number | 1226773-36-9 | [3][4] |

| Molecular Formula | C₁₄H₁₃BO₄ | [4][7] |

| Molecular Weight | 256.06 g/mol | [4][7] |

| Appearance | Solid / Powder | [4] |

| Storage | Inert atmosphere, 2-8°C | [7] |

Safety Profile: this compound is classified as a hazardous substance. According to its Safety Data Sheet, it is harmful if swallowed (Acute Tox. 4) and causes skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2).[3] It may also cause respiratory irritation (STOT SE 3).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Complex Chemistry Governing Boronic Acid Solubility

The primary challenge in determining and predicting the solubility of arylboronic acids stems from their dynamic chemical nature in solution. Unlike typical organic compounds, they exist in equilibrium with other species, most notably their cyclic anhydrides, known as boroxines.[8][9]

The Boronic Acid-Boroxine Equilibrium

Boronic acids can undergo a reversible dehydration reaction to form a six-membered ring containing three boron and three oxygen atoms, the boroxine.[9] This process involves three molecules of the boronic acid condensing to release three molecules of water.

This equilibrium is highly dependent on the solvent and temperature.[9] The formation of the less polar, often less soluble, boroxine complicates solubility measurements, as the composition of the solid phase and the solution can change during the experiment.[8][9] This can lead to difficulties in obtaining reproducible data, especially in non-polar solvents or at elevated temperatures where dehydration is favored.[9]

Intramolecular Cyclization of 2-Formylphenylboronic Acids

A unique feature of 2-formylphenylboronic acids, including the title compound, is their potential to isomerize into a more stable, cyclic 3-hydroxybenzoxaborole structure.[10] This is an intramolecular condensation between the aldehyde and the boronic acid.

The presence of these distinct chemical species—the open-chain boronic acid, the trimeric boroxine, and the cyclic benzoxaborole—means that a solubility measurement is not for a single compound but for a complex mixture at equilibrium. This is the expert insight crucial for experimental design and data interpretation.

Caption: Key equilibria influencing the solubility of the title compound.

Qualitative Solubility Prediction

While precise quantitative data is scarce without direct experimentation, we can make educated predictions based on the compound's structure and established principles of "like dissolves like." The molecule has a large, nonpolar benzyloxy group and a polar region comprising the formyl and boronic acid groups.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Very Low | The high polarity of the boronic acid and formyl groups is incompatible with nonpolar solvents. Phenylboronic acid itself has very low solubility in hydrocarbons.[11][12] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have intermediate polarity and can engage in some hydrogen bonding, potentially dissolving both polar and nonpolar ends of the molecule. Chloroform is often a good solvent for boronic acid esters.[9] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dipropyl Ether | Moderate to High | Ethers are effective hydrogen bond acceptors, which can solvate the boronic acid's hydroxyl groups and prevent boroxine formation. Ethers are often excellent solvents for boronic acids.[9][11] |

| Ketones | Acetone, 3-Pentanone | Moderate to High | Similar to ethers, ketones are good hydrogen bond acceptors. Phenylboronic acid shows high solubility in ketones.[9][11] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating polar functional groups and are likely to be very effective solvents. |

| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols are polar and can act as both hydrogen bond donors and acceptors. However, they can also react with boronic acids to form boronate esters, changing the nature of the solute. |

| Water | Water | Low | While the boronic acid group imparts some water solubility, the large, hydrophobic benzyloxy group will likely dominate, leading to low overall aqueous solubility.[13] The solubility of boronic acids in water can be significantly increased by adding polyols like mannitol, which form soluble boronate esters.[5] |

Experimental Protocol for Solubility Determination

To obtain reliable, quantitative data, a standardized experimental approach is required. The dynamic method (also known as the synthetic or polythermal method) is well-suited for boronic acids.[8][9] It involves heating a sample of known composition and identifying the temperature at which the solid phase completely dissolves, which corresponds to a point on the solubility curve.

Causality Behind Experimental Choices

-

Why the Dynamic Method? It avoids the difficulty of sampling a saturated solution at equilibrium, which can be disturbed easily. It is also less susceptible to errors from the slow kinetics of reaching equilibrium, a known issue with boronic acids.[8]

-

Why a Slow Heating Rate? A slow, controlled temperature ramp (e.g., 0.3 K/min) is crucial to ensure the system remains at or near thermal equilibrium, providing an accurate dissolution temperature.[8]

-

Why Vigorous Stirring? Constant agitation ensures the sample is homogenous and prevents localized supersaturation, leading to a sharp, well-defined dissolution point.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound (e.g., 10 mg, measured to ±0.01 mg) into a small, sealable glass vial.

-

Using a calibrated pipette or syringe, add a precise volume of the chosen solvent (e.g., 1.00 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation, especially for volatile solvents.

-

Calculate the initial concentration (e.g., in g/L or mole fraction).

-

-

Solubility Measurement:

-

Place the sealed vial in a controlled temperature bath equipped with a magnetic stirrer and a calibrated temperature probe.

-

Begin vigorous stirring to create a uniform suspension (turbid sample).

-

Start heating the bath at a slow, constant rate (e.g., 0.3 K/min).

-

Visually or instrumentally monitor the sample for the disappearance of turbidity. A laser beam and a light detector can be used for precise detection of the clearing point.[8][11]

-

Record the temperature at which the very last solid particle dissolves. This is the solid-liquid equilibrium point for that specific concentration.

-

-

Data Analysis:

-

Repeat steps 1 and 2 for several different concentrations to generate a series of data points.

-

Plot the dissolution temperature (°C or K) on the y-axis against the concentration (mole fraction, g/L) on the x-axis.

-

The resulting plot is the solubility curve for the compound in that specific solvent.

-

Caption: A step-by-step workflow for the dynamic solubility measurement protocol.

Conclusion

The is a critical parameter that is more complex than for many other organic building blocks. Its behavior is dictated by a dynamic equilibrium involving the monomeric acid, the trimeric boroxine anhydride, and a potential cyclic benzoxaborole isomer.[8][9][10] While a qualitative assessment suggests high solubility in polar aprotic solvents like DMF and moderate-to-high solubility in ethers and ketones, empirical determination is essential for accurate process development. The dynamic (polythermal) method provides a reliable and reproducible means of generating quantitative solubility curves.[8][11] By understanding the underlying chemical principles and employing a robust experimental protocol, researchers can effectively harness the synthetic potential of this valuable compound in their drug discovery and development efforts.

References

- Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Stella, V. J., & Lopalco, A. (n.d.).

- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

- Crapse, K. P., & Kyser, E. A. (2011).

- Leszczyński, P., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Schilde, A., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. [Link]

- Semantic Scholar. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]

- ResearchGate. (n.d.).

- Silva, F., et al. (2021).

- van der Loop, M. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

- Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

- Chemsigma. (n.d.). 5-(Benzyloxy)-2-formylphenylboronic acid [1226773-36-9]. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery. [Link]

- Adamczyk-Woźniak, A., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Boronic acid, B-[2-formyl-5-(phenylmethoxy)phenyl]- [cymitquimica.com]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. 1226773-36-9|this compound|BLD Pharm [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of (5-(Benzyloxy)-2-formylphenyl)boronic acid

Introduction: Compound Profile and Strategic Importance

(5-(Benzyloxy)-2-formylphenyl)boronic acid (CAS No. 1226773-36-9) is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a boronic acid moiety, a versatile functional group for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and an aldehyde, which can participate in a wide array of transformations such as reductive aminations and Wittig reactions. This unique combination makes it a valuable building block for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents.

However, its utility is matched by a specific hazard profile that necessitates a rigorous and informed approach to its handling. This guide provides a comprehensive framework for the safe utilization of this reagent, moving beyond mere procedural steps to explain the underlying chemical principles that dictate safety protocols. The objective is to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental work.

Hazard Identification and GHS Classification

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if ingested.

Table 1: GHS Hazard Profile for this compound

| Category | Details | Source(s) |

| GHS Pictogram | ||

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | Prevention: P261: Avoid breathing dust. P264: Wash hands and skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. < |

A Comprehensive Technical Guide to (5-(Benzyloxy)-2-formylphenyl)boronic acid: Properties, Safety, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Benzyloxy)-2-formylphenyl)boronic acid is a multifunctional organic compound that has emerged as a pivotal building block in contemporary chemical synthesis. Characterized by the presence of three distinct functional groups—a boronic acid, a benzaldehyde, and a benzyloxy ether—on a single phenyl ring, this reagent offers a unique platform for the construction of complex molecular architectures. Its utility is most prominently showcased in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has become an indispensable tool in medicinal chemistry and materials science.[1][2] The strategic placement of the formyl and boronic acid moieties allows for sequential, orthogonal transformations, providing a streamlined pathway to elaborate structures that are central to the development of novel pharmaceutical agents and advanced materials.[2][3] This guide provides an in-depth examination of its chemical properties, a detailed analysis of its safety profile, and a discussion of its key applications, grounded in established scientific principles and experimental insights.

Section 1: Physicochemical Properties and Identification

The unique trifunctional nature of this compound dictates its reactivity and physical characteristics. A precise understanding of these properties is fundamental for its effective use in synthesis and for ensuring proper handling and storage.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1226773-36-9 | [4][5][6] |

| Molecular Formula | C₁₄H₁₃BO₄ | [5][7][8] |

| Molecular Weight | 256.06 g/mol | [7][8] |

| Appearance | White to off-white solid/crystalline powder | [3][8] |

| Synonyms | 5-(Benzyloxy)-2-formylphenylboronic acid; [5-(Benzyloxy)-2-formylphenyl]boronic acid; Boronic acid, B-[2-formyl-5-(phenylmethoxy)phenyl]- |[8] |

Figure 1: Chemical Structure of this compound.

Section 2: Material Safety and Hazard Profile

While boronic acids as a class are reputed to have low inherent toxicity, which has contributed to their widespread use in pharmaceutical development, a careful and informed approach to handling is paramount.[1][9] Specific derivatives can present unique hazards, and some studies have identified certain boronic acids as potential mutagens.[10][11]

Table 2: GHS Hazard Summary for this compound

| Hazard Statement | Code | Description | Source |

|---|---|---|---|

| Warning | H317 | May cause an allergic skin reaction. | [5] |

| Warning | H319 | Causes serious eye irritation. |[5] |

Hazard Identification and General Toxicological Profile

The primary hazards associated with this compound are skin and eye irritation.[5] The H317 classification indicates a potential for skin sensitization, meaning that repeated exposure may lead to an allergic reaction.[12]

From a broader perspective, the toxicology of boronic acids is complex. While many exhibit very low acute toxicity, the potential for genotoxicity (a positive Ames test) has been identified for some members of this class.[10][11][13] The mechanism is thought to involve the generation of organic radicals via oxidation.[11] Although this specific compound has not been extensively profiled, it is prudent to treat it as a potentially hazardous substance. Inhalation of the dust should be avoided, as this is a common route of exposure for powdered reagents.

Safe Handling and Personal Protective Equipment (PPE)

A proactive safety culture is essential when working with this reagent. The following protocols should be strictly adhered to:

-

Engineering Controls : All weighing and manipulation of the solid material should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.

-

Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.

-

Skin Protection : A lab coat should be worn to prevent skin contact. Contaminated clothing should be removed and laundered before reuse.[12]

-

Storage and Stability Considerations

Arylboronic acids require specific storage conditions to maintain their chemical integrity and reactivity.

-

Temperature and Atmosphere : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[7]

-

Moisture Sensitivity : Boronic acids are hygroscopic and sensitive to moisture.[14] Exposure to water can facilitate a dehydration reaction, leading to the formation of a cyclic trimeric anhydride known as a boroxine.[15][16] This transformation is a critical point of failure in many synthetic applications, as the boroxine often exhibits different reactivity and solubility compared to the monomeric boronic acid, potentially leading to decreased reaction yields.[15]

First Aid and Emergency Procedures

In the event of accidental exposure, the following measures should be taken immediately:

-

Eye Contact : Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Skin Contact : Wash the affected area immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[12]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[12]

-

Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Considerations

All waste material containing this compound should be treated as hazardous chemical waste. It must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

Section 3: Synthesis and Reactivity

The synthetic utility of this compound is rooted in its predictable and versatile reactivity, which stems from its unique arrangement of functional groups.

Common Synthetic Pathways

The synthesis of arylboronic acids is a well-established field in organic chemistry. While the specific route to this compound may be proprietary, it likely follows established methodologies for related structures. These generally involve the borylation of an appropriately substituted aryl halide or organometallic reagent.

Figure 2: A generalized workflow for the synthesis of arylboronic acids via organometallic intermediates.[16][17]